molecular formula C15H22Cl2O B14860651 2,6-Dichloro-4-(3,5-dimethylheptan-3-yl)phenol

2,6-Dichloro-4-(3,5-dimethylheptan-3-yl)phenol

Cat. No.: B14860651
M. Wt: 289.2 g/mol
InChI Key: PLORVJMTWBGSKO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is a synthetic organic compound that belongs to the class of chlorinated phenols. These compounds are known for their antimicrobial properties and are often used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol typically involves the chlorination of a phenol derivative. The reaction conditions often include the use of chlorine gas or a chlorinating agent in the presence of a catalyst. The specific steps might include:

    Starting Material: A suitable phenol derivative.

    Chlorination: Introduction of chlorine atoms at the 2 and 6 positions.

    Alkylation: Introduction of the 1-ethyl-1,3-dimethyl-pentyl group at the 4 position.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale chlorination and alkylation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Chlorine atoms can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dechlorinated phenols.

    Substitution Products: Phenols with different functional groups replacing chlorine.

Scientific Research Applications

2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial properties.

    Medicine: Potential use in developing antiseptic and disinfectant formulations.

    Industry: Utilized in the production of antimicrobial coatings and materials.

Mechanism of Action

The antimicrobial action of 2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is believed to involve the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and cell lysis. The exact molecular targets and pathways can vary depending on the microorganism.

Comparison with Similar Compounds

Similar Compounds

    Triclosan: A widely used antimicrobial agent with a similar structure.

    Chloroxylenol: Another chlorinated phenol with antiseptic properties.

Uniqueness

2,6-Dichloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is unique due to its specific alkyl group, which can influence its solubility, stability, and antimicrobial efficacy compared to other similar compounds.

Properties

Molecular Formula

C15H22Cl2O

Molecular Weight

289.2 g/mol

IUPAC Name

2,6-dichloro-4-(3,5-dimethylheptan-3-yl)phenol

InChI

InChI=1S/C15H22Cl2O/c1-5-10(3)9-15(4,6-2)11-7-12(16)14(18)13(17)8-11/h7-8,10,18H,5-6,9H2,1-4H3

InChI Key

PLORVJMTWBGSKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(CC)C1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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